3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one
Overview
Description
“3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one” is a chemical compound with the CAS Number: 857492-03-6. It has a molecular weight of 204.19 . The IUPAC name for this compound is 3-((2-hydroxyphenyl)amino)-1,2,4-triazin-5(4H)-one .
Synthesis Analysis
A related compound, a triazole, 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, has been synthesized from 2-hydroxybenzoic acid by routine multi-step chemical synthesis . This compound was then used in synthesizing two different Schiff base ligands .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reactions of 3-phenyl-1,2,4-triazin-5(4H)-one with indole and its methyl derivatives in the presence of N-substituted amino acids led to the formation of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4 .Scientific Research Applications
Antimicrobial Applications
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one: has shown promise in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit structure-dependent activity against drug-resistant bacterial and fungal pathogens . These derivatives have been tested against ESKAPE group bacteria and drug-resistant Candida species, showing substantial activity, particularly against Candida auris with minimum inhibitory concentrations (MIC) ranging from 0.5 to 64 µg/mL .
Agricultural Chemicals
In agriculture, triazine derivatives are explored for their potential use as herbicides and fungicides. While specific data on 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one is limited, related triazine compounds have been utilized in plant protection, suggesting possible applications in this area .
Material Science
The compound’s derivatives are being investigated for their utility in material science. They could potentially be used in the synthesis of novel materials with specific properties, such as enhanced durability or specialized conductivity .
Industrial Applications
Triazine derivatives, including those similar to 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one, have been reviewed for their effectiveness as corrosion inhibitors. These compounds can form a protective film on metal surfaces, displacing water molecules and preventing corrosion .
Environmental Impact
While the environmental impact of this specific compound is not well-documented, it’s crucial to assess the ecological footprint of any chemical used in large quantities. Proper evaluation and biodegradation studies are necessary to ensure that these compounds do not adversely affect the environment .
Pharmaceutical Research
In pharmaceutical research, the triazine scaffold is a versatile building block for creating compounds with various therapeutic effects. Derivatives of 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one may hold potential for the development of new drugs with antibacterial, antifungal, or anticancer properties .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic roles. 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Similar research could be conducted with “3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one”.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole moiety are often involved in interactions with various enzymes and receptors in the body .
Pharmacokinetics
The presence of the hydroxyphenyl group might influence its solubility and absorption, while the 1,2,4-triazole moiety could potentially be metabolized by various enzymes .
properties
IUPAC Name |
3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXJZUDSPVVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390361 | |
Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one | |
CAS RN |
857492-03-6 | |
Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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